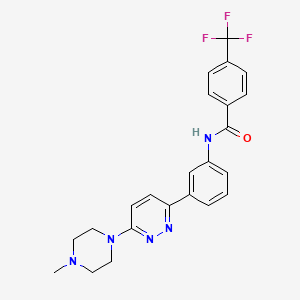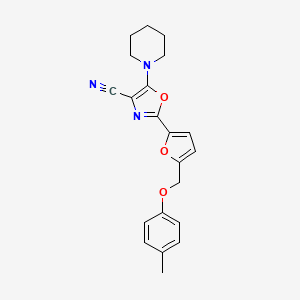
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as PFT-α, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has also been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα exerts its effects by inhibiting the activity of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα binds to the p53 protein, preventing it from activating downstream targets that promote cell death. This leads to the accumulation of damaged cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα inhibits the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is its specificity for p53 inhibition. Unlike other compounds that inhibit p53, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα does not affect the activity of other proteins in the p53 pathway. This makes it a valuable tool for studying the role of p53 in various biological processes.
However, one limitation of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα on normal cells and tissues are not well understood, and further studies are needed to fully elucidate its safety profile.
Zukünftige Richtungen
There are several exciting future directions for 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα research. One area of interest is the development of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα analogs with improved solubility and bioavailability. These analogs could potentially be used as therapeutic agents for cancer and neurodegenerative diseases.
Another area of interest is the study of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα in combination with other drugs or therapies. 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, and further studies could investigate whether it could be used in combination with other therapies to improve treatment outcomes.
Conclusion:
In conclusion, 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα is a small molecule compound with significant potential for scientific research applications. Its specificity for p53 inhibition, anticancer properties, neuroprotective effects, and anti-inflammatory effects make it a valuable tool for studying various biological processes. While there are limitations to its use, further research could lead to the development of 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα analogs with improved properties and the identification of new therapeutic applications.
Synthesemethoden
5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα can be synthesized using a multi-step process that involves the reaction of 5-(piperidin-1-yl)oxazole-4-carbonitrile with 5-(bromomethyl)furan-2-yl)toluene in the presence of a base. The resulting product is then purified using column chromatography to obtain 5-(Piperidin-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrileα in high purity.
Eigenschaften
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-5-7-16(8-6-15)25-14-17-9-10-19(26-17)20-23-18(13-22)21(27-20)24-11-3-2-4-12-24/h5-10H,2-4,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSYYUDCPUYAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


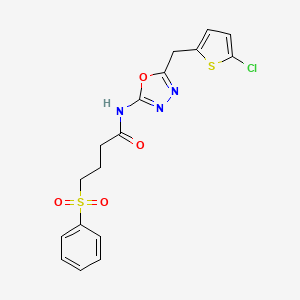

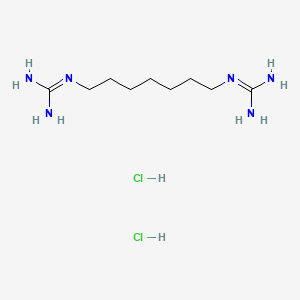
![N-[(2-chlorophenyl)methyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/no-structure.png)
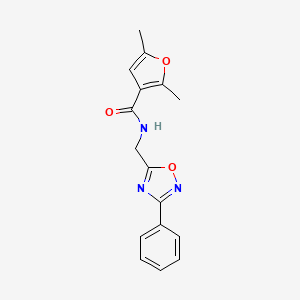

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2623322.png)
![methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate](/img/structure/B2623323.png)
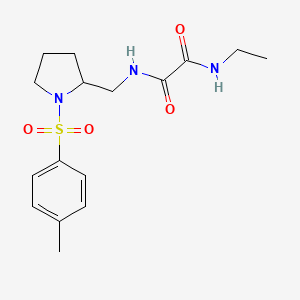
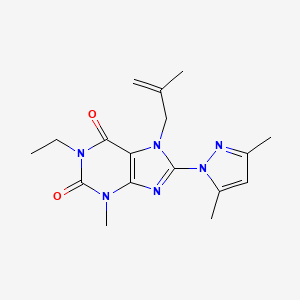

![2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile](/img/structure/B2623329.png)
